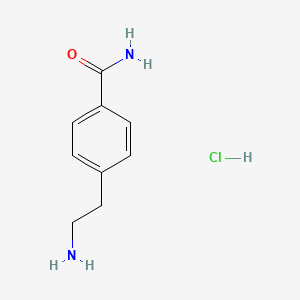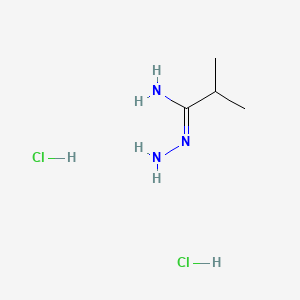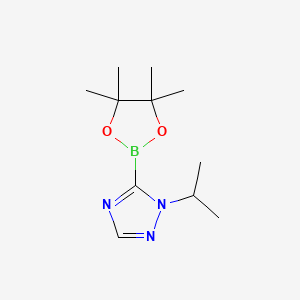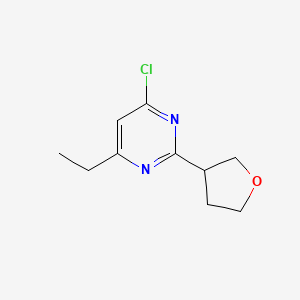
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a chloro group at position 4, an ethyl group at position 6, and an oxolan-3-yl group at position 2. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-ethylpyrimidine with oxolan-3-ylamine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxolan-3-yl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization can be facilitated by acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives.
科学的研究の応用
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is studied for its reactivity and stability.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
作用機序
The mechanism of action of 4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The oxolan-3-yl group may enhance the compound’s binding affinity and specificity, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine: Similar structure with a methyl group instead of an ethyl group at position 6.
4-Chloro-6-ethyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure with a tetrahydrofuran group instead of an oxolan group at position 2.
4-Chloro-6-ethyl-2-(oxolan-2-yl)pyrimidine: Similar structure with the oxolan group attached at position 2 instead of position 3.
Uniqueness
4-Chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The combination of a chloro group, an ethyl group, and an oxolan-3-yl group in the pyrimidine ring enhances its reactivity and potential applications in various fields. The specific arrangement of these groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
4-chloro-6-ethyl-2-(oxolan-3-yl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h5,7H,2-4,6H2,1H3 |
InChIキー |
LALAGZAUHHSUAH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=N1)C2CCOC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)

amino}-5-methylhexanoic acid](/img/structure/B13462290.png)


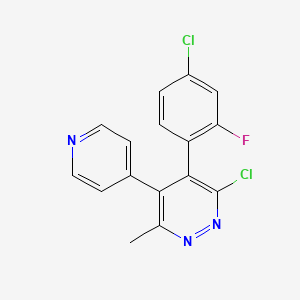
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)

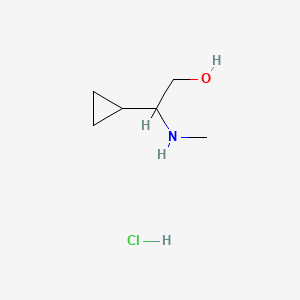
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
